5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide is an organic compound with the molecular formula C6H8N2O4. It is known for its unique structure, which includes an oxazolidine ring with two keto groups and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl oxalate with urea in the presence of a base, such as sodium methoxide, to form the desired oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of cathepsin K, a protease involved in bone resorption . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Known for its anticonvulsant properties.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Used as an intermediate in pharmaceutical synthesis
Uniqueness
5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
9006-50-2 |
---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
5,5-dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C6H8N2O4/c1-6(2)3(9)8(4(7)10)5(11)12-6/h1-2H3,(H2,7,10) |
InChI Key |
QCVGEOXPDFCNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.